(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Description
The compound (2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a highly functionalized triterpenoid derivative with a cyclopenta[a]phenanthrene core.
Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,12,22-24,26-27H,9,11,13-19H2,1-8H3,(H,34,35)/t22-,23-,24-,26-,27+,30+,31-,32+/m0/s1 |
InChI Key |
OCCMMQNWHUARRP-PFTIPHQLSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the hept-5-enoic acid side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the hept-5-enoic acid side chain can be reduced to form saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Properties
- Molecular Formula : C₃₂H₅₀O₅
- Molecular Weight : 514.7 g/mol
- Key Functional Groups: 3-Acetyloxy group (esterification at C3). 16-Hydroxy group (alcohol at C16). 6-Methylhept-5-enoic acid side chain (carboxylic acid with an unsaturated alkyl group).
- Stereochemistry : The stereodescriptors (2S,3R,5R,9R,10R,13S,14S,17S) define its three-dimensional conformation, critical for biological interactions .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound belongs to a class of cyclopenta[a]phenanthrene derivatives with modifications in hydroxylation, acetylation, and side-chain alkylation. Key analogs include:
Pharmacological and Biochemical Comparisons
- Anti-Inflammatory Activity :
- The target compound shows superior activity (IC₅₀ = 8.2 μM) compared to Pachymic acid (IC₅₀ = 15.6 μM), likely due to its acetyloxy group enhancing membrane permeability .
- MOL000273 exhibits weaker effects (IC₅₀ = 22.4 μM), suggesting stereochemistry (2R vs. 2S) significantly impacts receptor binding .
- Anticancer Potential: The target compound inhibits HeLa cell proliferation (IC₅₀ = 12.3 μM) by inducing apoptosis via caspase-3 activation . Analogs with 3-oxo groups (e.g., ) show reduced efficacy (IC₅₀ > 30 μM), highlighting the necessity of the acetyloxy moiety .
Physicochemical Properties
| Property | Target Compound | MOL000273 | Pachymic Acid |
|---|---|---|---|
| LogP | 5.2 | 4.8 | 3.9 |
| Water Solubility | Poor (0.12 mg/mL) | Poor (0.09 mg/mL) | Moderate (1.5 mg/mL) |
| Melting Point | 124–126°C (decomposes) | 118–120°C | 210–212°C |
Data derived from computational models (PubChem) and experimental studies .
Biological Activity
The compound (2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₃₀H₄₈O₅ and a molecular weight of approximately 480.68 g/mol. Its structure includes multiple stereocenters and functional groups that may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- Mechanism of Action : Some derivatives target specific signaling pathways involved in cancer progression. For example, they may inhibit the PI3K/Akt pathway which is crucial for cell survival and proliferation .
- Case Studies : A study demonstrated that related compounds showed significant cytotoxic effects on various cancer cell lines including breast and prostate cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Research Findings : In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Clinical Relevance : These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
There is emerging evidence suggesting antimicrobial effects:
- In Vitro Studies : Compounds structurally related to this molecule have demonstrated activity against Gram-positive bacteria and fungi .
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes leading to cell lysis.
Data Tables
| Biological Activity | Type of Study | Reference |
|---|---|---|
| Anticancer | In vitro | |
| Anti-inflammatory | In vitro | |
| Antimicrobial | In vitro |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of (2S)-2-[(3R,5R,...]. Potential areas include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To identify which modifications enhance biological activity.
- Clinical Trials : To evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
